Product packaging for 5-Methoxy-2-methylaniline(Cat. No.:CAS No. 50868-72-9)

5-Methoxy-2-methylaniline

Cat. No.: B181077
CAS No.: 50868-72-9
M. Wt: 137.18 g/mol
InChI Key: RPJXLEZOFUNGNZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylaniline is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229308. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B181077 5-Methoxy-2-methylaniline CAS No. 50868-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methylaniline
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InChI

InChI=1S/C8H11NO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RPJXLEZOFUNGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
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DSSTOX Substance ID

DTXSID20198897
Record name 5-Methoxy-o-toluidine
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Molecular Weight

137.18 g/mol
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CAS No.

50868-72-9
Record name 5-Methoxy-2-methylaniline
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Record name 2-Methyl-5-methoxyaniline
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Record name 50868-72-9
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Record name 5-methoxy-o-toluidine
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Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthetic Routes

The construction of the 5-Methoxy-2-methylaniline scaffold relies on the strategic introduction of three key functional groups—amino, methoxy (B1213986), and methyl—onto an aromatic ring. The order and method of these introductions define the synthetic route.

Multi-step Synthesis Strategies

Multi-step synthesis provides a reliable, albeit often lengthy, approach to complex molecules from simple, readily available starting materials.

Preparation from Substituted Halotoluenes and Subsequent Reduction

A common and logical pathway to substituted anilines involves the nitration of an appropriate precursor, followed by the chemical reduction of the nitro group to an amine. For this compound, a viable strategy begins with a substituted nitrotoluene, which is then methoxylated and reduced.

A representative, though not explicitly detailed in the literature for this specific isomer, synthetic sequence can be conceptualized starting from a halotoluene. For instance, a process could begin with 2-chloro-4-nitrotoluene (B140621) or a similar precursor. The synthesis would proceed via two key transformations:

Nucleophilic Aromatic Substitution: The halo-substituent is displaced by a methoxy group. This is typically achieved by reacting the halonitrotoluene with a methoxide (B1231860) source, such as sodium methoxide (NaOMe) in a polar solvent like methanol (B129727) or dimethylformamide (DMF). The strong electron-withdrawing effect of the nitro group activates the ring towards nucleophilic attack, facilitating this substitution.

Reduction of the Nitro Group: The resulting 2-methoxy-4-nitrotoluene intermediate is then reduced to the target aniline (B41778). Historically, this transformation was often accomplished using stoichiometric reducing agents like tin (Sn) or iron (Fe) metal in the presence of a strong acid (e.g., HCl). unimi.it A more contemporary and widely used laboratory method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

This general approach is exemplified in the synthesis of related isomers, such as the preparation of 4-Amino-2-methoxy-5-methylaniline, which can be synthesized from 4-chlorotoluene (B122035) through nitration, methoxylation, and subsequent reduction of the nitro group.

Amination Reactions for Aromatic Precursors

More direct methods involve the formation of the carbon-nitrogen bond on a pre-functionalized aromatic ring. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for this purpose. This approach allows for the direct synthesis of primary anilines from aryl halides using ammonia (B1221849) or an ammonia surrogate.

A specific application of this methodology for the synthesis of this compound has been reported. nih.govacs.org The reaction involves the coupling of an aryl bromide, 2-bromo-5-methoxytoluene , with an ammonia source. To circumvent the challenges of using gaseous ammonia, solid ammonium (B1175870) salts like ammonium sulfate (B86663) ((NH₄)₂SO₄) can be employed as the amine source. nih.govacs.org The reaction is catalyzed by a palladium complex, typically generated in situ from a palladium precursor and a specialized phosphine (B1218219) ligand, in the presence of a strong base.

This method provides a convenient route to the target compound and is particularly useful for introducing isotopically labeled nitrogen (¹⁵N) by using ¹⁵N-labeled ammonium salts. nih.govacs.org

Table 1: Representative Conditions for Palladium-Catalyzed Amination

ParameterConditionSource
Aryl Halide 2-Bromo-5-methoxytoluene nih.govacs.org
Amine Source Ammonium sulfate ((NH₄)₂SO₄) nih.govacs.org
Catalyst Pd[P(o-tol)₃]₂ (Palladium-phosphine complex) nih.govacs.org
Ligand CyPF-tBu (Josiphos-type ligand) nih.govacs.org
Base Sodium tert-butoxide (NaOtBu) nih.govacs.org
Solvent 1,4-Dioxane nih.govacs.org
Temperature 100 °C nih.govacs.org

Green Chemistry Approaches in Synthesis Optimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. encyclopedia.pubmdpi.com These principles can be applied to the synthesis of this compound.

For the multi-step route involving nitro-group reduction, greener alternatives to classical methods are available. The Béchamp reduction (Fe/acid) generates large quantities of iron oxide sludge. unimi.it Catalytic hydrogenation, while efficient, often relies on precious metal catalysts (Pd, Pt) and pressurized hydrogen gas. A greener approach involves catalytic transfer hydrogenation or the use of more sustainable reducing agents and catalysts. For example, the reduction of nitroarenes has been demonstrated using inexpensive and abundant iron-based catalysts in aqueous media, which is an environmentally benign solvent. rsc.org

Table 2: Comparison of Nitro Group Reduction Methods

MethodReducing Agent/CatalystSolventAdvantagesDisadvantagesSource
Classical (Béchamp) Iron (Fe) / HClWater/AcidInexpensive reagentsLarge amounts of iron sludge waste unimi.it
Catalytic Hydrogenation H₂ gas / Pd/C or PtO₂Alcohols (e.g., EtOH)High yield, clean reactionUse of precious metals, flammable H₂ gas uomustansiriyah.edu.iq
Green Approach Hydrazine / Fe₃Se₂(CO)₉WaterAqueous media, no precious metalCatalyst synthesis required rsc.org

In the context of amination reactions, green chemistry focuses on using more benign solvents, developing catalysts with higher turnover numbers to reduce metal contamination in the product, and exploring reactions in aqueous micellar systems. escholarship.org

Continuous-Flow Synthetic Methodologies and Scalability Considerations

Continuous-flow chemistry, where reagents are pumped through a network of tubes or channels, offers significant advantages over traditional batch processing. These benefits include superior control over reaction parameters (temperature, pressure, time), enhanced safety (especially for hazardous reactions), and streamlined scalability. rsc.org

Application of Continuous-Flow Processes to Methoxy-Methyl Anilines

The synthesis of substituted anilines and related compounds is well-suited to continuous-flow technology. researchgate.net Key reaction steps in the synthesis of this compound, such as nitration, reduction, or amination, can be adapted to flow reactors.

For instance, nitration reactions are often highly exothermic and can be dangerous on a large scale in batch reactors. A flow setup allows for excellent heat dissipation due to the high surface-area-to-volume ratio of the reactor, enabling safe operation at higher temperatures and concentrations, which drastically reduces reaction times. acs.org Similarly, catalytic hydrogenations can be performed safely in flow reactors, eliminating the need to handle large volumes of hydrogen gas in a batch vessel.

The scalability of flow processes is another major advantage. Instead of using larger and larger reactors (scaling-up), production can be increased by running the flow system for longer periods or by operating multiple reactors in parallel (scaling-out). beilstein-journals.org This modular approach has been successfully applied to the synthesis of various complex molecules, demonstrating that high yields and purities can be maintained during the transition from laboratory to production scale. researchgate.netbeilstein-journals.org While a specific continuous-flow synthesis for this compound is not prominently documented, the extensive literature on flow synthesis of anilines and other aromatic compounds confirms the applicability and potential of this technology for its efficient and scalable production. researchgate.netacs.org

Waste Minimization Strategies in Flow Chemistry

Flow chemistry, characterized by the continuous movement of reagents through a reactor, offers significant advantages over traditional batch processing. rsc.org These benefits include superior heat and mass transfer, enhanced safety profiles when dealing with hazardous intermediates or exothermic reactions, and the potential for automation and scalability. rsc.orgpolimi.it A key aspect of its "green" appeal is the considerable reduction in waste generation. rsc.orgpolimi.it

Strategies for waste minimization in flow chemistry are multifaceted. rsc.orgrsc.orgresearchgate.net By optimizing reaction conditions such as temperature, pressure, and residence time, higher yields and selectivities can be achieved, thereby reducing the formation of byproducts. mdpi.com The use of heterogeneous catalysts packed into the reactor is a common approach. rsc.orgrsc.orgresearchgate.net This allows for the easy separation of the catalyst from the product stream, enabling its reuse and minimizing contamination of the final product. rsc.orgrsc.orgresearchgate.net For instance, the reduction of nitroarenes to anilines, a fundamental transformation for producing compounds like this compound from its nitro precursor, can be efficiently performed in a flow system using a supported catalyst, such as palladium on glass wool, at ambient temperature and pressure. nih.gov This method circumvents the need for high temperatures or pressures often required in batch syntheses and allows for the continuous production of the desired aniline with high conversion rates.

Furthermore, flow chemistry facilitates in-line purification and extraction, which can significantly reduce the volume of solvent waste. rsc.orgresearchgate.netacs.org For example, a biphasic solvent system, such as cyclopentyl methyl ether (CPME) and water, can be employed where the product preferentially resides in one phase, allowing for simple separation. rsc.orgresearchgate.net The solvent from the other phase can then be recycled. This integrated approach to synthesis and purification streamlines the entire process, leading to a lower Environmental Factor (E-factor), a key metric in green chemistry that quantifies the amount of waste generated per unit of product. rsc.orgresearchgate.netacs.org

Derivatization and Functionalization Reactions of this compound

This compound is a versatile building block that undergoes a variety of chemical transformations to produce more complex molecules with diverse applications. Its reactivity is primarily centered around the nucleophilic amino group and the aromatic ring, which can be further functionalized.

Amidation Reactions: Preparation of N-(5-methoxy-2-methylphenyl)acetamide

Amidation of the primary amine group in this compound is a common derivatization. This reaction leads to the formation of N-(5-methoxy-2-methylphenyl)acetamide. The process typically involves reacting this compound with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

The resulting acetamide (B32628), N-(5-methoxy-2-methylphenyl)acetamide, is a stable, crystalline solid. The presence of the acetamide group can influence the electronic properties and reactivity of the aromatic ring in subsequent reactions. The structure of related acetamides, such as N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, has been analyzed, revealing how substituents can influence the planarity of the molecule. iucr.org In this nitro-derivative, the acetamide group is significantly twisted out of the plane of the phenyl ring. iucr.org

Reactant 1 Reactant 2 Product Reaction Type
This compoundAcetic AnhydrideN-(5-methoxy-2-methylphenyl)acetamideAmidation
This compoundAcetyl ChlorideN-(5-methoxy-2-methylphenyl)acetamideAmidation

Protection Group Chemistry: Synthesis of N-Boc-5-methoxy-2-methylaniline

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with subsequent chemical transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal. jkchemical.comorganic-chemistry.org

The synthesis of N-Boc-5-methoxy-2-methylaniline involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jkchemical.comnih.gov The reaction is typically performed in a suitable solvent like tetrahydrofuran (B95107) (THF) and may be heated to ensure complete reaction. nih.gov The workup procedure involves washing with aqueous solutions to remove byproducts, followed by drying and concentration to yield the protected amine. nih.gov The resulting N-Boc-5-methoxy-2-methylaniline is a key intermediate for more complex syntheses, such as the preparation of substituted indoles. nih.gov

Reactant Reagent Product Solvent Condition
This compoundDi-tert-butyl dicarbonate (Boc₂O)N-Boc-5-methoxy-2-methylanilineTetrahydrofuran (THF)Reflux

Condensation Reactions for Complex Molecule Formation

Amides can exist in tautomeric forms, and this property can be exploited in cyclization reactions to form heterocyclic structures. While specific examples detailing the formation of tautomeric amides directly from this compound for subsequent cyclization are not prevalent in the searched literature, the general principle involves the reaction of an aniline derivative with a suitable partner to form an intermediate that can undergo an intramolecular cyclization. For instance, the reaction of anilines with β-keto esters can lead to the formation of enamines, which are tautomers of imines, and these can be cyclized to form quinoline (B57606) derivatives. The electronic nature of the substituents on the aniline ring, such as the methoxy and methyl groups in this compound, would influence the reactivity and regioselectivity of such cyclization reactions.

This compound is a precursor for the synthesis of substituted tryptamines, a class of compounds with significant biological and pharmacological interest. nih.govshulginresearch.net The synthesis of tryptamines from an aniline starting material typically involves the construction of the indole (B1671886) ring system followed by the elaboration of the ethylamine (B1201723) side chain.

One common strategy is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. To utilize this compound in this context, it would first need to be converted into the corresponding hydrazine. An alternative and more modern approach involves the protection of the aniline as an N-Boc derivative, followed by a directed ortho-metalation. This allows for the introduction of a side chain that can be subsequently cyclized to form the indole ring. For example, N-Boc-5-methoxy-2-methylaniline can be treated with a strong base like sec-butyllithium, followed by reaction with an N-methoxy-N-methylamide (Weinreb amide) to introduce a ketone. nih.gov This intermediate can then undergo cyclization to form the indole core, which can be further modified to yield the target tryptamine (B22526). nih.gov Following the formation of the indole, the Boc protecting group is removed, and the side chain is elaborated to the final tryptamine structure. nih.gov This modular approach allows for the synthesis of a wide variety of substituted tryptamines. nih.govshulginresearch.net

Formation of Tautomeric Amides and Subsequent Cyclizations

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a primary reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. orgosolver.com The regioselectivity of this reaction on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. orgosolver.comwizeprep.com In the case of this compound, the directing effects of both the methoxy (-OCH3) and methyl (-CH3) groups must be considered.

Both the methoxy and methyl groups are electron-donating groups (EDGs), which activate the aromatic ring towards electrophilic attack. orgosolver.comwizeprep.com They achieve this by increasing the electron density of the π-system, which stabilizes the positively charged intermediate, known as an arenium ion or sigma complex, that forms during the reaction. orgosolver.comlibretexts.org

The methoxy group is a strong electron-donating group due to the resonance effect of its lone pair of electrons. wizeprep.comlibretexts.org The methyl group is a weaker electron-donating group, operating primarily through an inductive effect. Both groups direct incoming electrophiles to the ortho and para positions relative to themselves. orgosolver.comwizeprep.com

For this compound, the positions are as follows:

Positions ortho to the -NH2 group: 2 and 6

Position para to the -NH2 group: 4

Positions ortho to the -OCH3 group: 4 and 6

Position para to the -OCH3 group: 1 (occupied by -CH3)

Positions ortho to the -CH3 group: 1 (-NH2) and 3

Position para to the -CH3 group: 5 (-OCH3)

The amino group (-NH2) is a very strong activating, ortho, para-directing group. The methoxy group is also a strong activating, ortho, para-director. The methyl group is a weaker activating, ortho, para-director. The positions most activated for electrophilic substitution are those that are ortho or para to the powerful amino and methoxy groups. Specifically, positions 4 and 6 are highly activated as they are ortho and/or para to both the amino and methoxy groups. Position 2 is also activated by the amino group. However, steric hindrance from the adjacent methyl group at position 2 and the amino group itself can influence the regioselectivity, often favoring substitution at the less sterically hindered positions. Therefore, electrophilic attack is most likely to occur at positions 4 and 6.

Oxidation and Reduction Pathways

The chemical reactivity of this compound includes oxidation and reduction reactions that can target different functional groups within the molecule.

Oxidation: The aniline moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of various products, including azoxybenzenes, azobenzenes, or even polymeric materials. The methyl group can also be oxidized to a carboxylic acid under strong oxidizing conditions. The methoxy group is generally stable to oxidation, but under harsh conditions, it can be cleaved. For instance, the oxidation of aniline derivatives can sometimes lead to the formation of quinones.

Reduction: Reduction reactions involving this compound are less common as the aromatic ring is already electron-rich. However, under certain conditions, such as catalytic hydrogenation at high pressure and temperature, the benzene ring can be reduced to a cyclohexane (B81311) ring. More typically, derivatized forms of the aniline might undergo reduction. For example, if the aniline is converted to a nitro-derivative through electrophilic nitration, the nitro group can be readily reduced back to an amino group.

Catalytic Approaches in this compound Synthesis and Derivatization

Catalytic methods, particularly those involving transition metals, are instrumental in the synthesis and functionalization of anilines and their derivatives.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are effective for dehydrogenation reactions, which can convert saturated systems into unsaturated ones. pkusz.edu.cn For example, palladium(II) acetate (B1210297) can catalyze the aerobic dehydrogenation of cyclic ketones to form α,β-unsaturated ketones. pkusz.edu.cnyale.edu This type of chemistry can be extended to create complex cyclic structures.

In the context of aniline derivatives, palladium-catalyzed oxidative cyclization is a key strategy for synthesizing carbazoles. researchgate.net This process often involves the intramolecular C-H activation and formation of a new carbon-carbon bond, leading to a fused aromatic system. For instance, N-aryl anilines can undergo palladium(II)-catalyzed cyclization to yield carbazoles. researchgate.net While direct examples involving this compound are specific, the principles apply to its derivatives. For example, a derivative of this compound could be coupled with a cyclic ketone, and a subsequent palladium-catalyzed dehydrogenative aromatization could lead to a substituted carbazole (B46965). researchgate.net

The success of many palladium-catalyzed reactions hinges on the design of the ligand coordinated to the palladium center. capes.gov.brrsc.org Ligands modulate the steric and electronic properties of the catalyst, thereby influencing its activity, stability, and selectivity. capes.gov.brnsf.gov

In reactions like the Buchwald-Hartwig amination, which forms C-N bonds, the choice of phosphine ligand is critical. rsc.org Sterically demanding and electron-rich ligands often promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle. rsc.orgnsf.gov For instance, the development of ligands like KPhos has enabled the palladium-catalyzed amination of aryl chlorides with aqueous ammonia, a previously difficult transformation. nih.gov

The table below summarizes some ligand types and their applications in palladium-catalyzed reactions relevant to aniline derivatives.

Ligand TypeExample LigandApplicationCatalyst Performance
Dialkylbiaryl PhosphinesKPhosAmination of aryl chlorides with aqueous ammoniaHigh selectivity for primary arylamine formation. nih.gov
Sterically Demanding PhosphinesMor-DalPhos (L10)Monoarylation of ammoniaHigh monoarylation selectivity at low catalyst loadings. rsc.org
Cooperating Ligands[2,2′-Bipyridin]-6(1H)-oneOrtho C–H arylation of unprotected anilinesDrives chemoselectivity and regioselectivity for ortho substitution. acs.org

These examples underscore the power of ligand design in overcoming longstanding challenges in catalysis and enabling the synthesis of complex molecules from simple aniline precursors. capes.gov.br

Dehydrogenation and Cyclization Processes

Copper-Catalyzed Systems for Targeted Transformations

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classical yet continually evolving method for forming C-N and C-O bonds. mdpi.com These reactions are often more cost-effective than their palladium-catalyzed counterparts.

Copper-based systems have been developed for the N-arylation of amines, including aniline derivatives. thieme-connect.com For example, a heterogeneous copper catalyst system has been shown to be effective for the C-N coupling of 4-methoxy-2-methylaniline (B89876) with aryl bromides to produce 2-Methyl-4-methoxydiphenylamine (MMDPA). thieme-connect.com This reaction demonstrated high selectivity for N-arylation over O-arylation. thieme-connect.com

Recent research has also explored copper-catalyzed domino reactions. For instance, the reaction of anilines with cyclobutanone (B123998) oxime, catalyzed by copper(II) trifluoroacetate, yields spirotetrahydroquinoline derivatives through a domino cyclization process. beilstein-journals.org Another study showed that copper-catalyzed reactions of N-alkoxy-2-methylanilines with alcohols can lead to meta-aminophenol derivatives via a capes.gov.brrsc.org-rearrangement and subsequent oxa-Michael addition. nih.gov

The table below highlights some copper-catalyzed transformations involving aniline derivatives.

These catalytic systems demonstrate the versatility of copper in mediating complex transformations for the derivatization of anilines like this compound.

Supported Catalysts in Heterogeneous Systems: Polystyrene-Supported Catalysts for Ullmann-type C–N Coupling

The immobilization of metal catalysts on solid supports is a key strategy in green and sustainable chemistry, simplifying product purification and enabling catalyst recycling. Polystyrene, due to its chemical inertness, low cost, and ease of functionalization, has become a popular support material for metal complexes used in catalysis. mdpi.com Both copper and palladium complexes anchored to polystyrene have demonstrated significant catalytic activity in C-N cross-coupling reactions.

Polystyrene-supported copper catalysts are frequently employed for Ullmann-type N-arylation reactions. mdpi.comsemanticscholar.org These catalysts are typically prepared by coordinating a copper salt, such as Cu(II) acetate or Cu(I) iodide, to a functionalized polystyrene resin. mdpi.com The functional groups on the resin, which can range from simple amines to more complex Schiff bases or tetrazoles, act as ligands that stabilize the copper species and modulate its catalytic activity. mdpi.com For instance, a polystyrene-supported Cu(II) complex derived from β-alanine has been used for the N-arylation of various amines. mdpi.com

While direct studies on the Ullmann coupling of this compound using polystyrene-supported catalysts are not extensively documented in the reviewed literature, the reactivity of structurally similar anilines provides strong evidence for its feasibility. For example, the C-N coupling of 4-methoxy-2-methylaniline with bromobenzene (B47551) has been successfully demonstrated using a hydrochar-supported copper nanocatalyst, affording the product 2-methyl-4-methoxydiphenylamine in a high yield of 93%. researchgate.net This highlights the amenability of methoxy- and methyl-substituted anilines to participate in such coupling reactions. Reactions involving other substituted anilines with polystyrene-supported copper catalysts have been shown to proceed with good to excellent yields, underscoring the broad applicability of these systems. semanticscholar.org

The general conditions for these reactions often involve heating the aryl halide and the aniline derivative with the polystyrene-supported copper catalyst in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), in the presence of a base like potassium carbonate (K₂CO₃). mdpi.com

Table 1: Examples of Polystyrene-Supported Copper Catalysts in N-Arylation Reactions This table presents data from studies on similar compounds to infer the potential application for this compound.

Catalyst SystemReactantsSolvent/BaseTemperature (°C)Yield (%)Reference
Polystyrene-supported Cu(II)-β-alanine complexAryl Halides + AminesSolvent-free/K₂CO₃12062-92 mdpi.com
Polystyrene-supported Cu(II)-tetrazole complexAryl Halides + AminesDMSO/KOH12067-85 mdpi.com
Polystyrene-supported Cu(II) complexPhenylboronic Acid + AnilineDMSO/K₂CO₃14086 mdpi.com

Alternatively, polystyrene-supported palladium catalysts are highly effective for the Buchwald-Hartwig amination, a related C-N coupling reaction. nih.gov These systems, often utilizing phosphine ligands co-anchored to the polystyrene support, can catalyze the amination of aryl halides under aqueous conditions, further enhancing their environmental credentials. nih.gov

Catalyst Recyclability and Stability Studies

A primary advantage of using supported catalysts is the potential for recovery and reuse, which is critical for both economic viability and environmental sustainability. Polystyrene-supported catalysts have been the subject of numerous recyclability studies, demonstrating their robustness over multiple reaction cycles.

For polystyrene-supported copper catalysts, research has shown that they can be recovered by simple filtration and reused several times with only a slight decrease in catalytic activity. For example, a polystyrene-supported copper complex used for the N-arylation of imidazole (B134444) with phenylboronic acid was recycled six times, with the product yield only dropping from 98% in the first cycle to 90% in the sixth. mdpi.com In the case of the N-arylation of aniline, the same catalyst was reused four times, with the yield decreasing from 86% to 82%. mdpi.com This indicates good stability of the catalytic species on the polymer support.

Similarly, polystyrene-supported palladium complexes exhibit excellent recyclability. A PS-PEG-supported terpyridine-palladium complex used for the aminocarbonylation of aryl iodides was recovered and reused five times with minimal loss of activity, with yields remaining high at 87-90%. mdpi.com Analysis of the reaction mixture after recycling showed that palladium leaching into the solution was minimal (<3 ppm), confirming the stability of the catalyst on the support. mdpi.com

Table 2: Recyclability of Polystyrene-Supported Catalysts in C-N Coupling Reactions This table provides data on catalyst reuse in reactions with related compounds, indicating the stability of such systems.

Catalyst SystemReactionCycle 1 Yield (%)Final Cycle NumberFinal Cycle Yield (%)Reference
Polystyrene-supported Cu(II) complexN-arylation of Imidazole98690 mdpi.com
Polystyrene-supported Cu(II) complexN-arylation of Aniline86482 mdpi.com
PS-PEG-terpyridine-Pd(II) complexAminocarbonylation of 4-(trifluoromethyl)iodobenzene90688 mdpi.com

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of 5-Methoxy-2-methylaniline. By analyzing the magnetic properties of its atomic nuclei, detailed information about its molecular framework can be obtained. organicchemistrydata.orgipb.pt

¹H NMR and ¹³C NMR Spectral Analysis for Structural Elucidation

The ¹H NMR spectrum of anilines provides key information about the substitution pattern on the aromatic ring. youtube.com For this compound, the proton NMR spectrum would show characteristic signals for the methyl group protons, aromatic protons, and methoxy (B1213986) group protons. The splitting patterns of the aromatic protons are particularly informative for confirming the positions of the substituents.

The ¹³C NMR spectrum offers further structural confirmation by providing data for each unique carbon atom in the molecule. pressbooks.pubmsu.edu In this compound, distinct signals would be observed for the methyl carbon, the methoxy carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the methoxy and amino groups and the position of the methyl group. uchile.cl

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~2.2 Singlet -CH₃
¹H ~3.8 Singlet -OCH₃
¹H ~6.6-7.0 Multiplet Aromatic Protons
¹³C ~17 Quartet -CH₃
¹³C ~55 Quartet -OCH₃
¹³C ~110-150 Singlet/Doublet Aromatic Carbons

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Differentiation of Isomers via NMR Signatures

NMR spectroscopy is highly effective in distinguishing between isomers of methoxymethylaniline, such as 2-Methoxy-5-methylaniline (B41322) and 4-Methoxy-2-methylaniline (B89876). oxinst.com Each isomer presents a unique set of signals in both ¹H and ¹³C NMR spectra due to the different electronic environments of the nuclei. youtube.commsu.edu The number of unique signals and their splitting patterns in the aromatic region of the ¹H NMR spectrum are particularly diagnostic for identifying the specific substitution pattern of each regioisomer. oxinst.com For instance, the symmetry in some isomers can lead to fewer signals than expected, simplifying their identification. oxinst.com

Conformational Analysis Using NMR Parameters

NMR spectroscopy can be employed to study the conformational preferences of molecules. mdpi.comwiley.com In substituted anilines like this compound, the rotation around the aryl-nitrogen bond can be investigated. uchile.cl While detailed conformational studies specific to this compound are not extensively documented in the provided results, general principles suggest that the presence of the ortho-methyl group could influence the rotational barrier of the amino group and the preferred orientation of the methoxy group. uchile.clmdpi.com Such studies often involve analyzing temperature-dependent NMR spectra or using advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy. ipb.ptwiley.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govshulginresearch.net

Gas Chromatography-Electron Ionization Ion-Trap Mass Spectrometry (GC-EI-IT-MS)

In GC-EI-IT-MS, this compound would first be separated from other components in a gas chromatograph before being ionized by electron impact. The resulting mass spectrum would show a molecular ion peak corresponding to its molecular weight (137.18 g/mol ). biosynth.comspectrabase.com The fragmentation pattern observed under EI conditions provides a characteristic fingerprint. For related compounds, key fragment ions have been identified, which aids in structural confirmation. nih.govshulginresearch.net This technique is routinely used for the analysis of similar aromatic amines. tajhizkala.irfrontiersin.org

Chemical Ionization-Ion-Trap Tandem Mass Spectrometry (CI-IT-MS/MS)

Chemical ionization is a softer ionization technique compared to EI, often resulting in a more abundant protonated molecule [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) of this precursor ion can then be performed to elicit specific fragmentation pathways. researchgate.net For derivatives of this compound, CI-IT-MS/MS analysis has been shown to produce characteristic fragment ions. nih.govshulginresearch.net This technique is particularly useful for the selective and sensitive detection of the compound in complex mixtures. nih.govshulginresearch.netresearchgate.net

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a cornerstone in the definitive identification of organic compounds by providing a highly accurate mass measurement of the parent ion, which in turn allows for the unambiguous determination of its molecular formula. For this compound, which has a nominal mass of 137 g/mol , HR-MS analysis yields a precise mass that confirms its elemental composition of C8H11NO. spectrabase.comhpc-standards.com

In a typical HR-MS experiment, the compound is ionized, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting ions are guided into a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument. ub.eduital.sp.gov.br These instruments can measure mass-to-charge ratios (m/z) with accuracies in the parts-per-million (ppm) range.

For this compound, the expected exact mass of the protonated molecule [M+H]⁺ is 138.0913 Da. Experimental data from liquid chromatography-mass spectrometry (LC-MS) analyses using a Q Exactive Orbitrap instrument have confirmed this, showing a precursor m/z of 138.0913 for the [M+H]⁺ ion. nih.gov This high degree of accuracy allows for the confident differentiation of this compound from other isobaric compounds, which may have the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) experiments further elucidate the structure by fragmenting the parent ion and analyzing the resulting product ions. For the [M+H]⁺ ion of this compound, characteristic fragment ions are observed at m/z 123.0678, 122.0601, and 106.0651. nih.gov The fragmentation pattern provides valuable information about the compound's structural motifs.

Table 1: High-Resolution Mass Spectrometry Data for this compound
ParameterValueSource
Molecular FormulaC8H11NO spectrabase.com
Nominal Mass137 g/mol spectrabase.com
Exact Mass137.084064 g/mol spectrabase.com
Precursor Ion [M+H]⁺ (m/z)138.0913 nih.gov
Major Fragment Ions (m/z)123.0678, 122.0601, 106.0651 nih.gov

Collision Cross Section (CCS) Measurements and Predictions for Ion Mobility

Ion mobility spectrometry (IMS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas under the influence of a weak electric field. The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion that interacts with the buffer gas. It is a valuable identifier that is related to the ion's three-dimensional structure.

For this compound, experimental CCS values have been determined using drift tube ion mobility spectrometry (DTIMS). For the protonated molecule [M+H]⁺, a CCS value of 135.7 Ų was measured in nitrogen buffer gas with electrospray ionization (ESI+). nih.gov When using atmospheric pressure chemical ionization (APCI+), a slightly different CCS value of 124.8 Ų was obtained. nih.gov This highlights the influence of the ionization method on the resulting ion structure.

The ability to distinguish between isomers with the same molecular formula but different CCS values is a significant advantage of IMS. fu-berlin.de Computational methods can also be employed to predict CCS values, which can then be compared with experimental data to support structural assignments. The combination of retention time from liquid chromatography, accurate mass from HR-MS, and CCS from IMS provides a high level of confidence in compound identification.

Table 2: Collision Cross Section (CCS) Data for this compound [M+H]⁺
Ionization MethodBuffer GasCCS Value (Ų)Source
ESI+N2135.7 nih.gov
APCI+N2124.8 nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are instrumental in identifying the functional groups present in a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

The IR spectrum of this compound exhibits characteristic peaks that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methoxy groups are found just below 3000 cm⁻¹. spectroscopyonline.com Specifically, the methoxy group's symmetric stretch is expected around 2830 ± 10 cm⁻¹. spectroscopyonline.com

The C-N stretching vibration of the aromatic amine is typically in the 1250-1360 cm⁻¹ range, while the C-O stretching of the methoxy group gives rise to a strong band, usually between 1200 and 1275 cm⁻¹ for the asymmetric stretch and near 1040 cm⁻¹ for the symmetric stretch. Bending vibrations for the N-H group and the aromatic ring also provide further structural confirmation.

Table 3: Key Infrared (IR) Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Functional GroupSource
N-H Stretch3300 - 3500 (two bands)Primary Amine spectroscopyonline.com
Aromatic C-H Stretch> 3000Aromatic Ring spectroscopyonline.com
Aliphatic C-H Stretch< 3000Methyl/Methoxy spectroscopyonline.com
Methoxy Symmetric C-H Stretch2830 ± 10Methoxy spectroscopyonline.com
Aromatic C-O Stretch (Asymmetric)1200 - 1275Methoxy scielo.org.za

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations, which often produce strong Raman signals. The technique has been used in conjunction with theoretical calculations, such as Density Functional Theory (DFT), to perform detailed vibrational analyses of similar aniline (B41778) derivatives. These studies involve calculating the theoretical vibrational frequencies and comparing them to the experimental FT-Raman spectra to achieve a complete assignment of the observed bands. While specific experimental Raman data for this compound is not widely published, its application would follow these established methodologies. google.com

Infrared (IR) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* transitions within the benzene (B151609) ring. The amino (-NH₂) and methoxy (-OCH₃) groups are auxochromes that are attached to the chromophoric benzene ring. These substituents with lone pairs of electrons interact with the π-electron system of the ring, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the absorption intensity.

Studies on substituted anilines and their polymers have shown how the position and nature of substituents influence the electronic spectra. semanticscholar.orgresearchgate.net For instance, the polymerization of 2-methoxy-5-methylaniline has been monitored using UV-Vis spectroscopy, where the appearance of a polaron transition peak around 800 nm is indicative of the formation of the conducting polymer. researchgate.net Theoretical studies using time-dependent density functional theory (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis spectrum, correlating the observed absorptions with specific molecular orbital transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za

Table 4: General UV-Vis Absorption Characteristics for Substituted Anilines
Transition TypeDescriptionTypical Wavelength RegionSource
π → π*Electronic transition within the aromatic ring.200 - 400 nm semanticscholar.org
Polaron Band TransitionObserved in the doped, conducting polymer form.~800 nm researchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

DFT has proven to be an effective method for studying the electronic structure and related properties of aniline (B41778) derivatives. Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. scispace.comresearchgate.net

The first step in most quantum chemical calculations is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. researchgate.net This process involves adjusting bond lengths, bond angles, and dihedral angles until a true energy minimum on the potential energy surface is located. researchgate.net For 5-Methoxy-2-methylaniline, this optimization would account for the electronic effects of the electron-donating methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups, as well as the methyl (-CH₃) group, on the benzene (B151609) ring's geometry. The resulting optimized structure provides the foundation for all subsequent property calculations. semanticscholar.org Studies on similar molecules show that theoretical values for bond lengths and angles generally align well with experimental data obtained from X-ray diffraction. semanticscholar.orgdergipark.org.tr

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C-C (aromatic)1.39 - 1.41
C-N (amino)~1.40
C-O (methoxy)~1.37
O-CH₃~1.43
C-H (aromatic)~1.08
**Bond Angles (°) **C-C-C (ring)118 - 121
C-C-N~120.5
C-O-C~118
Dihedral Angles (°) C-C-N-H~0 / ~180
C-C-O-C~0 / ~180

Note: This table contains representative values based on calculations for analogous aniline derivatives and is intended for illustration.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra for structural validation.

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies are determined by analyzing the harmonic frequencies from the optimized geometry. scispace.com These calculated frequencies often have a systematic error compared to experimental results from FT-IR spectroscopy, so they are typically scaled by an appropriate factor to improve agreement. researchgate.net The analysis allows for the assignment of specific vibrational modes, such as N-H stretching of the amino group, C-O stretching of the methoxy group, and various C-H and C-C vibrations within the aromatic ring. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. scielo.org.zaepstem.net The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS). scielo.org.za These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the chemical environment of each atom. epstem.netepstem.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption properties, including the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions. scielo.org.za For a molecule like this compound, the calculations would likely predict transitions corresponding to π-π* and n-π* excitations within the aromatic system, influenced by the auxochromic amino and methoxy groups. scielo.org.za

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Parameter Predicted Value Assignment/Transition
FT-IR (cm⁻¹) 3400-3500N-H Asymmetric/Symmetric Stretch
2950-3050C-H Aromatic/Aliphatic Stretch
1250-1270C-O-C Asymmetric Stretch
1600-1620N-H Scissoring
¹³C NMR (ppm) 150-160C-O (methoxy)
140-150C-N (amino)
110-130Aromatic Carbons
~55-OCH₃ Carbon
~17-CH₃ Carbon
UV-Vis (nm) ~290-310π → π
~240-250π → π

Note: This table contains representative values based on calculations for analogous aniline derivatives and is intended for illustration.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. scispace.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key parameter that provides insight into the molecule's kinetic stability and the potential for intramolecular charge transfer (ICT). scielo.org.za A smaller energy gap suggests that the molecule is more easily excitable and more reactive. scispace.com For this compound, the electron-donating methoxy and amino groups are expected to raise the energy of the HOMO, while the LUMO is typically distributed over the π-system of the aromatic ring. acs.org This distribution facilitates ICT from the donor groups to the aromatic ring upon electronic excitation. scielo.org.za

Table 3: Predicted Frontier Molecular Orbital Energies (Illustrative)

Parameter Energy (eV)
E(HOMO)-5.2 to -5.5
E(LUMO)-0.8 to -1.1
Energy Gap (ΔE)4.2 to 4.5

Note: This table contains representative values based on calculations for analogous aniline derivatives and is intended for illustration.

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule. dergipark.org.tr It is a valuable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. scielo.org.za The MEPS map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the most negative potential (red/yellow) is expected to be localized around the electronegative nitrogen and oxygen atoms, making them the primary sites for electrophilic interaction. dergipark.org.trscielo.org.za Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the amino group, indicating these are the most likely sites for nucleophilic attack. scielo.org.za

Analysis of Molecular Orbitals: HOMO-LUMO Energies and Charge Transfer

Molecular Dynamics (MD) Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior and conformational flexibility of a molecule. tandfonline.com

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This allows for the exploration of the different conformations accessible to the molecule at a given temperature. For this compound, MD simulations can be used to study the rotational dynamics of the methyl and methoxy groups. These simulations can reveal the energy barriers associated with these rotations and identify the most stable or populated conformations. Such studies are particularly useful for understanding how the molecule might adapt its shape when interacting with other molecules or in different solvent environments.

Intermolecular Interactions and Solvent Effects

The chemical and physical behavior of this compound is significantly influenced by its interactions with neighboring molecules and the surrounding solvent environment. The primary intermolecular forces at play include hydrogen bonding and dipole-dipole interactions. The amino group (-NH2) can act as a hydrogen bond donor, while the oxygen atom of the methoxy group (-OCH3) and the nitrogen atom can act as hydrogen bond acceptors. scholarsresearchlibrary.comresearchgate.net These interactions are crucial in the formation of molecular aggregates and influence the compound's bulk properties.

Solvent effects (solvatochromism) can cause shifts in the spectral properties of the molecule. researchgate.net The nature of the solvent—whether it is protic, aprotic, polar, or nonpolar—determines the extent and type of interaction. researchgate.netd-nb.info

Polar Protic Solvents (e.g., Methanol (B129727), Ethanol): These solvents can form strong hydrogen bonds with both the amino and methoxy groups. This stabilization of the ground state is more significant than that of the excited state, typically leading to a blue shift (hypsochromic shift) in the UV-Vis absorption spectrum. d-nb.infocdnsciencepub.com

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents primarily interact through dipole-dipole forces. The interaction stabilizes the molecule, but the effect on the electronic spectra can vary depending on the specific solvent and the nature of the electronic transition. d-nb.info

Nonpolar Solvents (e.g., Cyclohexane (B81311), CCl₄): In these environments, intermolecular interactions are much weaker, primarily consisting of van der Waals forces. The spectral characteristics in such solvents are considered to be close to those of the isolated molecule in the gas phase. scholarsresearchlibrary.com

The table below summarizes the general effects of different solvent types on aniline derivatives.

Solvent TypePrimary Interaction MechanismGeneral Effect on UV-Vis SpectrumReference
Polar ProticHydrogen BondingStabilization of ground state, often leading to a blue shift (hypsochromic). d-nb.infocdnsciencepub.com
Polar AproticDipole-Dipole InteractionsModerate stabilization, variable spectral shifts. d-nb.info
Nonpolarvan der Waals ForcesMinimal interaction, spectrum resembles gas phase. scholarsresearchlibrary.com

Quantum Chemical Methods for Conformational Analysis

Quantum chemical methods are essential for understanding the three-dimensional structure and conformational landscape of this compound. The molecule possesses conformational flexibility due to the rotation around the C(ring)-N and C(ring)-O single bonds. Computational techniques, particularly Density Functional Theory (DFT), are widely used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers that separate them. scispace.comechemcom.com This analysis reveals the preferred spatial arrangement of the amino, methyl, and methoxy groups.

Ab Initio Calculations for Energy Minima

Ab initio (from first principles) quantum chemical calculations are employed to determine the geometries of stable conformers without reliance on experimental data. scispace.com For aniline and its derivatives, these calculations are crucial for defining key structural parameters, such as the C-N bond length and the pyramidalization of the amino group (the angle between the C-N bond and the H-N-H plane). scispace.com The calculations predict multiple low-energy conformations arising from the different possible orientations of the substituents. acs.org The global minimum energy structure corresponds to the most stable and thus most populated conformation of the molecule at equilibrium.

The table below presents theoretical energy data for different conformations of aniline derivatives, illustrating the typical energy differences calculated.

Conformer TypeDescriptionRelative Energy (kcal/mol)Reference
Planar NH₂Transition state for nitrogen inversion.~1.50
Pyramidal NH₂ (Staggered)A stable, low-energy conformation.0.00 (Reference) scispace.com
Pyramidal NH₂ (Eclipsed)A higher-energy conformation due to steric strain.> 2.0

Rotational Isomeric State (RIS) Model Applications

The Rotational Isomeric State (RIS) model simplifies the complex conformational space of a molecule by assuming that each rotatable bond can exist in a finite number of discrete, energetically favorable states (e.g., trans, gauche+, gauche-). yale.edu182.160.97 While extensively applied to macromolecules, the RIS model is also a valuable conceptual tool for analyzing the rotational barriers in smaller molecules like this compound. nih.gov

For this compound, the rotation around the C(aryl)-N bond is of particular interest. The energy barrier for this rotation is determined by a balance of two main factors:

Electronic Effects: Resonance stabilization between the nitrogen lone pair and the π-system of the benzene ring favors a planar geometry, increasing the double-bond character of the C-N bond and thus raising the rotational barrier.

Steric Effects: Repulsion between the amino group and the ortho-methyl group destabilizes the planar conformation, which can lower the rotational barrier. cdnsciencepub.com

The RIS model allows for the calculation of the statistical weights of different rotational states, providing insight into the conformational preferences and the dynamics of isomerization. yale.edu

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict how a molecule (ligand) binds to the active site of a macromolecular target, typically a protein or enzyme. nih.gov This technique is fundamental in drug discovery for screening potential inhibitors. Studies on this compound and its analogs have explored their potential as inhibitors for various enzymes. For instance, this compound has been noted for its inhibitory activity against monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism. biosynth.com

Docking studies of similar aniline derivatives have identified key interactions within the binding pockets of enzymes like DNA gyrase and epidermal growth factor receptor (EGFR) kinase. nih.govnih.gov These interactions typically include:

Hydrogen Bonds: Formed between the amino or methoxy groups and polar residues in the receptor's active site.

Hydrophobic Interactions: Involving the benzene ring and the methyl group with nonpolar residues.

π-π Stacking: Between the aromatic ring of the ligand and aromatic residues (e.g., Tyrosine, Phenylalanine) in the protein.

The following table provides examples of docking results for aniline derivatives with various protein targets.

Ligand ClassProtein TargetPredicted Binding Energy (kcal/mol)Key InteractionsReference
AnilinoquinazolineDNA Gyrase (1KZN)-7.07 to -8.16Hydrogen bonding with Asp73, Asn46 nih.gov
AnilinoquinazolineEGFR KinaseNot specifiedHydrophobic and hydrogen bond interactions nih.gov
Amide Derivatives of AnilineAntioxidant Protein (2X08)Not specifiedBinding to protein pocket minarjournal.com
Monoazaphenothiazine-AnilineGlucosamine-6-Phosphate Synthase (2VF5)Up to -11.51Strong binding interactions with drug receptors opastpublishers.com

Theoretical Prediction of Chemical Reactivity Parameters

Quantum chemical calculations can predict the reactivity of a molecule through a set of global reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). echemcom.comsamipubco.com A small HOMO-LUMO energy gap generally implies high chemical reactivity and low kinetic stability. nih.govfigshare.com

The key reactivity parameters are defined as follows:

HOMO-LUMO Gap (ΔE): ΔE = E(LUMO) - E(HOMO). A smaller gap indicates the molecule is more easily excitable and more reactive. nih.gov

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Chemical Potential (μ): μ = -(I+A)/2. It describes the tendency of electrons to escape from the system. echemcom.comjmaterenvironsci.com

Chemical Hardness (η): η = (I-A)/2. It measures the resistance to a change in electron distribution. echemcom.comjmaterenvironsci.com

Global Softness (S): S = 1/(2η). Soft molecules are more reactive. echemcom.com

Electrophilicity Index (ω): ω = μ²/ (2η). It quantifies the ability of a molecule to accept electrons. echemcom.comjmaterenvironsci.com

The electron-donating nature of the methyl and methoxy groups in this compound increases the energy of the HOMO, which generally leads to a smaller HOMO-LUMO gap and thus higher reactivity compared to unsubstituted aniline. researchgate.net

The table below shows calculated reactivity parameters for representative aniline derivatives, providing a comparative basis for understanding this compound.

CompoundE(HOMO) (eV)E(LUMO) (eV)ΔE (eV)Hardness (η) (eV)Electrophilicity (ω) (eV)Reference
p-Fluoroaniline-5.5806-0.40445.17625.17620.8650 jmaterenvironsci.com
p-Chloroaniline-5.7147-0.47625.23855.23850.9145 jmaterenvironsci.com
p-Bromoaniline-5.6225-0.39195.23065.23060.8644 jmaterenvironsci.com
m-Nitroaniline-6.52-1.854.672.3351.67 researchgate.net

Chemical Reactivity and Transformation Mechanisms

Mechanistic Studies of Derivatization Reactions

Derivatization of 5-Methoxy-2-methylaniline primarily involves reactions at the nucleophilic amine group and electrophilic substitution on the activated aromatic ring. These modifications are crucial for synthesizing a wide array of more complex molecules.

The primary aromatic amine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This nucleophilicity is the basis for several key derivatization reactions, including acylation, alkylation, and diazotization.

Acylation: The amine group readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. For instance, the reaction of this compound with an acetylating agent yields N-(5-methoxy-2-methylphenyl)acetamide. nih.govresearchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

Alkylation: The amine can be alkylated by reacting with alkyl halides or through reductive alkylation. Catalytic N-alkylation and N-methylation using alcohols as alkylating agents have been reported for similar anilines. nih.gov For example, N-methylation of 2-methoxy-5-methyl-aniline has been successfully performed at 120 °C in the presence of a suitable catalyst and base. nih.gov The reaction of a primary amine like this compound with an excess of an alkylating agent can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Diazotization: As a primary aromatic amine, this compound undergoes diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). nih.govresearchgate.net This reaction converts the amino group into a diazonium salt (-N₂⁺), which is a versatile intermediate. mdpi.com The diazonium group is an excellent leaving group (as N₂) and can be replaced by a wide variety of nucleophiles (e.g., in Sandmeyer reactions) or used in azo coupling reactions to form highly colored azo dyes. mdpi.com The mechanism involves the formation of a nitrosonium ion (NO⁺) electrophile which is attacked by the nucleophilic amine. researchgate.net

Table 1: Nucleophilic Reactions of the Amine Group in this compound
Reaction TypeReagent(s)Product TypeMechanistic Notes
AcylationAcyl chlorides, AnhydridesN-Aryl Amide (e.g., N-(5-methoxy-2-methylphenyl)acetamide)Nucleophilic attack of the amine on the carbonyl carbon. nih.govresearchgate.net
AlkylationAlkyl halides, Alcohols (with catalyst)Secondary/Tertiary Amines, Quaternary Ammonium SaltsSN2 reaction or catalytic borrowing hydrogen mechanism. nih.govnih.gov
DiazotizationNaNO₂, HCl (0-5 °C)Aryl Diazonium SaltElectrophilic attack by nitrosonium ion (NO⁺) on the amine. nih.govresearchgate.netmdpi.com

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-donating effects of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups, supplemented by the weaker activating effect of the methyl (-CH₃) group. noaa.govnih.gov

The -NH₂ and -OCH₃ groups activate the ring primarily through resonance (a +M effect), where their lone pairs of electrons are delocalized into the π-system of the ring. nih.govglobalauthorid.com This significantly increases the electron density of the ring, making it much more nucleophilic and thus more reactive towards electrophiles than benzene itself. nih.gov The methyl group activates the ring through a weaker inductive effect (+I effect). noaa.gov

These activating groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. noaa.govglobalauthorid.com In this compound, the positions on the ring are influenced as follows:

Amino group (at C1, assuming standard numbering for analysis): Strongly activates and directs to C2 and C4 (ortho) and C6 (para).

Methoxy group (at C5): Strongly activates and directs to C4 and C6 (ortho) and C2 (para).

Methyl group (at C2): Weakly activates and directs to C1 and C3 (ortho) and C5 (para).

Nucleophilic Reactivity of the Amine Group

Stereochemical Considerations in Complex Systems

While this compound is an achiral molecule, its role in stereochemistry becomes significant when it serves as a precursor or a structural component in the synthesis of complex, chiral systems. nih.gov The arrangement of its substituents—amino, methyl, and methoxy groups—can exert substantial steric and electronic influence during stereoselective transformations, guiding the formation of specific stereoisomers.

The utility of this compound as a foundational block for generating molecular chirality is notably demonstrated in the synthesis of Tröger's bases. These molecules are characterized by a rigid, V-shaped structure containing two stereogenic nitrogen atoms, which makes them inherently chiral and resolvable into enantiomers. sysrevpharm.org In a synthetic procedure using trifluoroacetic acid (TFA) as both a solvent and catalyst, this compound (referred to as 2-methoxy-5-methylaniline (B41322) in the study) reacts with dimethoxymethane (B151124) (DMM) to form a new Tröger's base derivative. sysrevpharm.org This transformation creates a complex heterocyclic system where the chirality is a direct consequence of the spatial arrangement of the bridged structure originating from the aniline (B41778) precursor. sysrevpharm.org

Aniline PrecursorReagentCatalyst/SolventProduct TypeKey Chiral Feature
2-Methoxy-5-methylanilineDimethoxymethane (DMM)Trifluoroacetic acid (TFA)Tröger's Base AnalogueStereogenic Nitrogen Atoms sysrevpharm.org
m-AnisidineDimethoxymethane (DMM)Trifluoroacetic acid (TFA)Tröger's Base AnalogueStereogenic Nitrogen Atoms sysrevpharm.org
2,5-DimethoxyanilineDimethoxymethane (DMM)Trifluoroacetic acid (TFA)Tröger's Base AnalogueStereogenic Nitrogen Atoms sysrevpharm.org

Furthermore, this compound is employed in the stereocontrolled synthesis of complex natural products. For instance, in the efficient synthesis of (-)-Crinine, an N-substituted derivative of this compound serves as a key intermediate. rsc.org The reaction of this intermediate with 2-bromobenzyl bromide is a crucial step in constructing the core structure of the target molecule. The resulting product, amabiline, is a chiral compound, as evidenced by its measured specific rotation, demonstrating how the achiral aniline is integrated into a stereochemically defined framework. rsc.org

Starting Material FragmentReactionResulting Chiral IntermediateSpecific Rotation ([α]D)
N-R substituted this compoundReaction with 2-bromobenzyl bromideAmabiline (18)-31.8 (c = 0.053, EtOH) rsc.org

The principles of asymmetric catalysis can be applied to substrates derived from this compound. Although the aniline itself is not a catalyst, it can be converted into amides or imines that then undergo stereoselective reactions. rsc.org In such scenarios, the existing substituents on the aromatic ring can play a critical role in stereodifferentiation. The interaction between the substrate and a chiral catalyst (e.g., a metal complex with a chiral ligand like DuPHOS) establishes a diastereomeric transition state. mdpi.com The steric bulk of the methyl group and the electronic nature of the methoxy group on the this compound moiety can influence the substrate's orientation as it approaches the catalyst's active site, thereby favoring the formation of one enantiomer over the other. mdpi.comsfu.ca This control is fundamental to achieving high enantiomeric excess in asymmetric synthesis. mdpi.com

The substitution pattern of the aniline ring also dictates regioselectivity in reactions, which is a related stereochemical consideration. For example, in electrophilic aromatic substitutions on aniline derivatives, the directing effects of the substituents are paramount. rsc.org Steric hindrance from a group ortho to the amine can block or impede reaction at that site, redirecting incoming electrophiles to other positions. In the case of N-succinimidyl-2-methylaniline, stereochemical constraints caused by the bulky protecting group lead to nitration directed by the methyl group rather than the typically more powerful amine group. rsc.org This illustrates how steric factors, dictated by the arrangement of groups as found in this compound, can control reaction outcomes in complex chemical environments.

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Building Block in Complex Organic Synthesis

5-Methoxy-2-methylaniline serves as a crucial organic building block in the field of chemical synthesis. ottokemi.comlookchem.com Its distinct structure, featuring methoxy (B1213986) and methyl groups on a phenyl ring, provides a versatile scaffold for the preparation of more complex molecules. This compound is frequently utilized as a starting material or intermediate in multi-step syntheses to produce a wide array of compounds, including specialty chemicals and biologically active molecules for pharmaceutical and medicinal research. The presence and position of the methoxy and amine groups influence the reactivity of the aromatic ring, making it a valuable precursor for constructing diverse molecular architectures.

This compound is a key precursor in the synthesis of various heterocyclic compounds, most notably indole (B1671886) and carbazole (B46965) derivatives. The synthesis of methoxy-activated indoles is a significant strategy in organic chemistry because the methoxy group enhances the electron-rich nature of the indole nucleus, thereby increasing its reactivity. chim.it Methoxyindoles are central to the structure of numerous biologically active natural products. chim.it Synthetic methods like the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed to construct these activated indoles from aniline (B41778) precursors. chim.it

Furthermore, this aniline derivative is instrumental in the synthesis of carbazoles. For instance, in the total synthesis of antistatin B2, a carbazole-containing compound, 2-hexyl-4-methoxy-3-methylaniline is used as a key precursor, demonstrating the utility of methoxy-methylaniline structures in building complex heterocyclic systems. researchgate.net

The structural framework of this compound is integrated into a variety of bioactive molecules, contributing to their therapeutic potential in medicinal chemistry.

This compound has been instrumental in the discovery of a novel chemical class of tyrosine kinase inhibitors. nih.gov In a specific synthetic pathway, it was used to develop a potent inhibitor of the EphB4 tyrosine kinase, a target implicated in cancer. The synthesis involved the reaction of this compound with a β-keto acid derivative under microwave irradiation to yield a key amide intermediate. nih.govamazonaws.com This intermediate was then subjected to further reactions to construct the final pyrimidoisoquinolinone scaffold. The resulting compound demonstrated significant inhibitory activity in a cellular assay with an IC₅₀ value of 0.93 μM. nih.gov

Table 1: Synthetic Steps for a Novel Tyrosine Kinase Inhibitor

Step Reactants Conditions Product Yield
1 2,2-dimethyl-5,6,7,8-tetrahydro-4H-benzo[d] nih.govacs.orgdioxin-4-one, this compound o-xylene, Microwave, 150 °C, 5 min Tautomeric mixture of N-(5-methoxy-2-methylphenyl)-2-oxocyclohexanecarboxamide 46%
2 Amide mixture from Step 1, malononitrile, piperidine EtOH, 100 °C, 2 h 3-Amino-2-(5-methoxy-2-methylphenyl)-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile 82%
3 Product from Step 2, formamide 210 °C, 7 h Final pyrimidoisoquinolinone compound (EphB4 inhibitor) 63%

Data sourced from supporting information for the discovery of a novel chemotype of tyrosine kinase inhibitors. amazonaws.com

This compound is a foundational reagent in the synthesis of a class of anti-cancer compounds known as indolyl-pyridinyl-propenones. nih.govnih.gov It serves as the precursor to the 5-methoxy-2-methylindole (B121554) core of the lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP). nih.govacs.org This class of molecules has been investigated for its ability to treat drug-resistant cancers like glioblastoma multiforme. nih.gov

MOMIPP induces a novel, non-apoptotic form of cell death termed "methuosis," which is characterized by the accumulation of large vacuoles derived from macropinosomes. nih.gov Research has shown that the specific placement of the methoxy group on the indole ring is critical for the compound's biological activity. nih.gov Remarkably, altering the methoxy group's position from the 5-position to the 6-position on the indole scaffold switches the cytotoxic mechanism from methuosis induction to microtubule disruption, which is another established anti-cancer strategy. nih.gov This highlights the role of the precursor in defining the ultimate pharmacological profile of the final molecule.

Table 2: Key Indolyl-Pyridinyl-Propenone Compounds

Compound Name Precursor Moiety Primary Biological Activity
MOMIPP (5-methoxy) 5-Methoxy-2-methylindole Methuosis Induction nih.govnih.gov

The benzofuran (B130515) skeleton is a significant pharmacophore in the development of new antimicrobial agents. cuestionesdefisioterapia.comjocpr.com While direct synthesis from this compound is part of the broader synthetic strategies for heterocycles, research has focused on the biological activity of various substituted benzofurans. beilstein-journals.org Studies have demonstrated that benzofuran derivatives exhibit potent antibacterial and antifungal properties. jocpr.comnih.gov For example, a series of thirteen benzofuran compounds with aryl substituents were synthesized and screened for antimicrobial activity. nih.gov Four of these compounds displayed favorable antibacterial activity against organisms including Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC₈₀) values ranging from 0.39 to 3.12 μg/mL, outperforming control drugs. nih.gov Other research has focused on creating halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, which were also tested for activity against a panel of bacteria and yeasts. nih.gov

Anilines are key reagents in the synthesis of N-arylenaminones, a class of compounds investigated for various biological activities. nih.govnih.gov Specifically, the isomer of this compound, p-Cresidine (2-Methoxy-5-methylaniline), is cited as a reagent used in the preparation of enaminones that act as anticonvulsants. lookchem.comchemicalbook.com A study exploring the influence of electronic effects on the anticonvulsant activity of N-(4-R-phenyl)enaminones found that the derivative with a methoxy group (R=OMe) was particularly effective. nih.gov In a pentylenetetrazole-induced seizure model in mice, this methoxy-substituted enaminone was the most potent among the tested compounds at increasing the latency to convulsions and decreasing the number of convulsive episodes. nih.gov The proposed mechanism of action involves the blockage of voltage-dependent sodium channels. nih.gov

Synthesis of Bioactive Molecules

Preparation of Benzofuran Derivatives with Antimicrobial Activity

Ligand Design and Metal Complex Chemistry

The field of coordination chemistry benefits significantly from the structural characteristics of this compound, which serves as a foundational element in the development of sophisticated ligands and their corresponding metal complexes. These complexes are instrumental in various catalytic processes.

Synthesis of Polydentate Ligands from this compound

This compound is a crucial starting material for the synthesis of polydentate ligands, which are organic molecules capable of binding to a central metal atom at multiple points. Schiff base ligands, a prominent class of polydentate ligands, are readily synthesized through the condensation reaction of an amine with an aldehyde or ketone. chemrevlett.comscielo.org.za For instance, this compound can be reacted with aldehydes like o-vanillin or salicylaldehyde (B1680747) to form Schiff base ligands. scielo.org.za These ligands, featuring imine (C=N) functional groups, can then coordinate with various metal ions, including copper(II), to form stable metal complexes. chemrevlett.comscielo.org.za The presence of the methoxy and methyl groups on the aniline ring influences the electronic properties and steric hindrance of the resulting ligand, which in turn affects the geometry and stability of the metal complex. chemrevlett.com

The versatility of this compound extends to its use in creating other types of polydentate ligands as well. For example, it can be incorporated into more complex ligand frameworks containing other donor atoms like oxygen and sulfur, leading to ligands with varying coordination modes and the ability to form highly organized supramolecular structures with metal ions. chemrevlett.com

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from ligands incorporating this compound and its analogs exhibit significant catalytic activity in a variety of organic transformations. nih.govmdpi.com These complexes often serve as catalysts in reactions such as polymerization, oxidation, and carbon-carbon bond formation. nih.govtandfonline.comresearchgate.net The catalytic efficiency of these metal complexes is influenced by the nature of the metal center, the structure of the ligand, and the reaction conditions. mdpi.comgoogle.com

For example, transition metal complexes, including those of ruthenium and iridium, are widely used as visible light photoredox catalysts. nih.gov These complexes can absorb visible light to reach an excited state, enabling them to participate in single-electron transfer processes that can initiate a range of chemical reactions. nih.gov While specific examples detailing the use of this compound-derived complexes in photoredox catalysis are not prevalent in the provided search results, the general principles suggest their potential in this area.

Furthermore, metal complexes, including those supported on polymers, have been investigated for their catalytic roles. researchgate.netnih.govsemanticscholar.org The immobilization of these complexes on solid supports can enhance their stability and allow for easier separation and recycling of the catalyst. researchgate.netsemanticscholar.org

Applications in Materials Science

The utility of this compound extends into the realm of materials science, where it contributes to the synthesis of colored materials and functional polymers. Its chemical properties allow for its integration into larger molecular structures, imparting specific characteristics to the final material.

Use in Dye and Pigment Synthesis

Aromatic amines are fundamental components in the synthesis of azo dyes, a major class of synthetic colorants. semanticscholar.org this compound can serve as a diazo component in the preparation of such dyes. semanticscholar.org The synthesis typically involves the diazotization of the amine group of this compound, followed by coupling with another aromatic compound (the coupling component). semanticscholar.org The resulting azo compound contains a characteristic -N=N- chromophore, which is responsible for its color.

The specific shade and properties of the dye can be fine-tuned by the choice of the coupling component and the presence of substituents on the aromatic rings. semanticscholar.org The methoxy and methyl groups on the this compound moiety influence the electronic properties of the dye molecule, which in turn affects its color and fastness properties. semanticscholar.org Research has explored the synthesis of various dye series using derivatives of this compound to study the impact of different functional groups on the final color and performance of the dyes, particularly for applications like dyeing polyethylene (B3416737) terephthalate (B1205515) (PET) fibers. semanticscholar.org

Contributions to Polymeric Materials (e.g., polystyrene-supported catalysts)

The immobilization of catalytically active species onto polymeric supports is a key strategy in heterogeneous catalysis, offering advantages such as ease of separation and catalyst reusability. researchgate.netsemanticscholar.org this compound and its derivatives can be incorporated into such systems. While the direct use of this compound in creating polystyrene-supported catalysts is not explicitly detailed in the provided results, the principles of creating such materials are well-established.

Generally, a ligand or a pre-formed metal complex is chemically anchored to a polymer backbone, such as chloromethylated polystyrene. researchgate.net This can be achieved by reacting a functional group on the ligand with the reactive sites of the polymer. researchgate.net The resulting polymer-supported catalyst combines the catalytic activity of the metal complex with the practical benefits of a solid-phase system. nih.govsemanticscholar.org For example, primary amines have been anchored to polystyrene-based supports to create heterogeneous catalysts for enantioselective reactions. nih.gov This approach allows for the development of robust and recyclable catalytic systems for various organic syntheses. nih.govnih.gov

Environmental Fate and Degradation Studies

Environmental Occurrence and Distribution

5-Methoxy-2-methylaniline is not a naturally occurring compound. canada.ca Its presence in the environment is primarily linked to industrial activities. As a synthetic chemical intermediate for azo dyes and pigments, it can be released into the environment through the waste streams of manufacturing facilities, such as textile-dyeing plants. researchgate.netrsc.org

Due to its use in industrial synthesis, this compound has been detected in various water systems. Past monitoring data from Japan indicated concentrations of around 0.052 µg/L in public freshwater bodies and less than 0.032 µg/L in seawater. env.go.jp Aromatic amines as a class of compounds are recognized for their relatively high polarity and water solubility, which makes the hydrosphere a likely environmental compartment for them upon release. acs.org

Reported Environmental Concentrations

Environmental CompartmentReported ConcentrationSource
Public Freshwater Bodies (Japan, past data)~0.052 µg/L env.go.jp
Seawater (Japan, past data)&lt;0.032 µg/L env.go.jp
Textile-Dyeing Plant Effluents (China)Detected (concentration not specified) rsc.org

The distribution of this compound in the environment is governed by its physical and chemical properties. With a high aqueous solubility and a relatively low octanol-water partition coefficient (log Kow), the compound is expected to remain predominantly in the aqueous phase during wastewater treatment and upon release into surface waters. canada.caenv.go.jp

However, over time, it is expected to partition from the water column to suspended solids, sediments, and soil particles. canada.ca This partitioning is influenced by electrostatic interactions. canada.ca For aromatic amines in general, their fate in soils and sediments is often dominated by irreversible binding, also known as chemisorption, through processes like nucleophilic addition and oxidative radical coupling. researchgate.net This binding involves an initial rapid sorption phase followed by a much slower, more permanent sequestration, which can limit the availability of the compound for degradation or transport. researchgate.net Despite its presence in water, its potential for bioaccumulation is considered low. env.go.jp

Physicochemical Properties Influencing Partitioning

PropertyValueImplicationSource
Aqueous Solubility3,000 mg/L (at 20°C, pH 7)High mobility in water; remains in the water column. env.go.jp
Octanol-Water Partition Coefficient (log Kow)1.74Indicates low potential for bioaccumulation. env.go.jp

Detection in Surface Water Samples

Biodegradation Pathways

The biological breakdown of this compound is a key factor in its environmental persistence. Studies have examined its degradation under both aerobic and anaerobic conditions.

Under aerobic conditions, this compound shows limited biodegradability. env.go.jp Studies using activated sludge systems have investigated its stability, with one report indicating a Biochemical Oxygen Demand (BOD) degradation rate of only 0.7%. researchgate.netenv.go.jp The primary mechanism for aerobic degradation of aromatic amines involves the oxidation of the substituents located on the aromatic ring. researchgate.net It is noted that while many precursor azo dyes are persistent under aerobic conditions, the resulting aromatic amines can be aerobically biodegradable, though this often requires the presence of specialized microorganisms. researchgate.net

The most significant anaerobic transformation process related to this compound is the reductive cleavage of the azo bond in parent dye molecules. canada.cacanada.ca In anaerobic environments, such as the anoxic layers of sediments, azo dyes can be broken down, yielding their constituent aromatic amines. researchgate.netcanada.cacanada.ca This process effectively makes anaerobic zones a source for the formation and release of this compound from precursor pollutants. researchgate.net While the azo bond is readily cleaved, further mineralization of the resulting aromatic amine under strictly anaerobic conditions is generally poor. researchgate.net

Aerobic Degradation Studies

Abiotic Degradation Processes

Abiotic, or non-biological, degradation processes also contribute to the environmental fate of this compound, particularly in the atmosphere and water.

The compound is susceptible to degradation in the atmosphere through reaction with photochemically-produced hydroxyl radicals. echemi.com The estimated rate constant for this vapor-phase reaction is 2.2 x 10⁻¹⁰ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 2 hours. echemi.com

In the aquatic environment, direct photolysis is not expected to be a significant degradation pathway because the compound does not absorb light in the environmental UV spectrum (>290 nm). echemi.com Hydrolysis does occur, but it is a very slow process, with a calculated half-life of approximately 2.76 years at a neutral pH of 7.0. env.go.jp

Summary of Abiotic Degradation Data

ProcessMediumFindingSource
Atmospheric OxidationAirHalf-life of ~2 hours via reaction with hydroxyl radicals. echemi.com
HydrolysisWaterSlow degradation with a half-life of ~2.76 years at pH 7. env.go.jp
Direct PhotolysisWaterNot expected to be a significant process. echemi.com

Photolysis in Aquatic and Atmospheric Environments

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than is found in the surrounding environment. mdpi.com The potential for a substance to bioaccumulate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water.

For this compound, also known as p-cresidine, the bioaccumulation potential is considered low. env.go.jpechemi.com Experimental data for p-cresidine shows measured BCF values ranging from less than 4.6 to 10 in orange-red killifish. echemi.com According to standard classification schemes, these low BCF values suggest that the potential for bioconcentration in aquatic organisms is low. echemi.com Another assessment concluded that the risk of exposure through the food chain is slight, given the anticipated nonexistent or low bioaccumulation of the substance. env.go.jp This is further supported by its log octanol-water partition coefficient (log Kow) of 1.74, which indicates a relatively low affinity for partitioning into fatty tissues where bioaccumulation typically occurs. env.go.jp

Table 3: Bioaccumulation Potential of this compound (p-Cresidine)
ParameterValueInterpretationSource
Bioconcentration Factor (BCF)&lt;4.6 to 10Low potential for bioconcentration echemi.com
Log Kow1.74Low lipophilicity env.go.jp
Bioaccumulation RiskNonexistent or lowLow risk of food chain transfer env.go.jp

Risk Assessment and Prioritization Methodologies

Risk assessment and prioritization methodologies are used by regulatory bodies and research initiatives to identify chemicals that may pose a risk to human health or the environment and to prioritize them for further study or management.

This compound has been subject to such assessments. In Japan, under the Act on Confirmation, etc. of Release Amounts of Specific Chemical Substances in the Environment and Promotion of Improvements to the Management Thereof (PRTR Law), it is classified as a Class 1 Designated Chemical Substance. env.go.jp An assessment based on this law noted that while past environmental monitoring detected the substance in public freshwater bodies at concentrations around 0.052 µg/L, reported releases to public water bodies in fiscal year 2018 were zero, suggesting that current concentrations are not anticipated to be high. env.go.jp

Furthermore, this compound has been identified in chemical prioritization efforts in the United States. It was included in a project to identify and prioritize chemicals with uncertain exposure burdens for potential biomonitoring and health-related research. nih.govnih.gov This initiative, related to the National Institutes of Health's Environmental influences on Child Health Outcomes (ECHO) program, aims to evaluate chemicals that are not widely measured but have potential for human exposure and health effects. nih.govnih.gov The inclusion of this compound in such lists indicates that, despite some data being available, there are knowledge gaps that warrant further investigation to fully characterize its potential risk. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
This compound
p-Cresidine
Lanthanum-doped Zinc Oxide (La-ZnO)
Nickel-doped Bismuth Oxide (Ni-BiO)
p-Anisidine
Hydroxyl Radical
N-(5-methoxy-2-methylphenyl)acetamide

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating 5-Methoxy-2-methylaniline from other components in a sample, allowing for its precise identification and measurement. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, each offering distinct advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ED) has proven to be a highly sensitive method for the determination of aromatic amines, including this compound. nih.govnih.gov This technique leverages the electroactive nature of the amine functional group, which can be oxidized at a specific potential on a glassy carbon electrode. nih.gov This electrochemical event generates a measurable current that is directly proportional to the concentration of the analyte.

One study detailed a method using a C18 reversed-phase column with a mobile phase consisting of methanol (B129727) and water containing 0.1% formic acid. researchgate.net The electrochemical detector was set at a potential of +1.00 V. researchgate.net In another application, the use of an ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (BMIm[NTf2]), in the mobile phase was shown to improve the separation and quantification of 16 aromatic amines, including this compound. nih.govunesp.br This method demonstrated good linearity over a concentration range of 1.09 mg/L to 217 mg/L, with detection limits ranging from 0.021 mg/L to 0.246 mg/L. unesp.br The retention time for this compound under these conditions was 8.61 minutes. nih.gov The high sensitivity of HPLC-ED, with detection limits often in the parts-per-billion (ppb) range, makes it significantly more sensitive than traditional ultraviolet (UV) detection for electroactive compounds. nih.gov

Table 1: HPLC-ED Parameters for Aromatic Amine Analysis

Parameter Value Reference
Column C18 Reversed-Phase nih.govresearchgate.net
Mobile Phase Methanol/Water + 0.1% Formic Acid (70:30 v/v) researchgate.net
Mobile Phase (Ionic Liquid) Methanol/BMIm[NTf2] (70:30 v/v) nih.govunesp.br
Flow Rate 0.8 mL/min nih.govunesp.br
Detection Electrochemical Detector (Glassy Carbon Electrode) nih.gov
Applied Potential +1.0 V vs. Ag/AgCl nih.govresearchgate.netunesp.br
Retention Time (this compound) 8.61 min nih.gov
Limit of Detection 0.021 - 0.246 mg/L unesp.br

Ultra-Performance Liquid Chromatography (UPLC) with Mass Detection for Complex Matrices

For complex matrices where selectivity is a major concern, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) offers enhanced resolution, sensitivity, and specificity. UPLC systems utilize smaller particle size columns (typically under 2 µm) to achieve faster separations and greater peak capacity compared to conventional HPLC. nih.govsielc.com

When analyzing for primary aromatic amines (PAAs) in challenging samples like personal care products or food contact materials, UPLC-MS provides confident identification and quantification. lcms.cz In one application, a UPLC H-Class system was coupled with a mass detector to analyze 30 different PAAs. lcms.cz The use of mass detection is particularly advantageous for resolving co-eluting peaks, a common challenge in complex samples. For instance, this compound and 4,4'-Methylene-dianiline, which may have similar chromatographic behavior under certain conditions, can be unequivocally identified by their unique mass-to-charge ratios (m/z). lcms.cz

Another study developed a UPLC-tandem mass spectrometry (UPLC-MS/MS) method for the analysis of 23 PAAs, including this compound, migrating from food contact materials. ub.edunih.gov This method employed atmospheric pressure chemical ionization (APCI) and achieved limits of detection ranging from 0.2 to 2 µg/kg, which is sufficiently sensitive to meet regulatory requirements without needing a pre-concentration step. ub.edunih.gov The method demonstrated good precision, with relative standard deviations (RSD) below 10% for intra-day and 15% for inter-day measurements. ub.edu

Table 2: UPLC-MS/MS Method Parameters for PAA Analysis

Parameter Value Reference
Instrument ACQUITY UPLC H-Class System with SQ Detector 2
Ionization Source Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) ub.edunih.gov
Detection Mode Selected Ion Recording (SIR), Multiple Reaction Monitoring (MRM) ub.edunih.gov
Limit of Detection (LOD) 0.2 - 2 µg/kg (UPLC-APCI-MS/MS) ub.edunih.gov
Intra-day Precision (RSD%) < 10% ub.edu
Inter-day Precision (RSD%) < 15% ub.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for impurity profiling of aromatic amines like this compound. nih.govtajhizkala.ir This method is often employed to identify and quantify trace-level impurities in raw materials and finished products. uu.nl

In the context of pharmaceutical analysis, where even minute levels of potentially genotoxic impurities (PGIs) are of concern, GC-MS provides the necessary sensitivity and selectivity. uu.nl The presence of certain functional groups, such as those in aromatic amines, can be indicative of potential genotoxicity. uu.nl GC-MS methods can be used to screen for these impurities, often after a suitable sample preparation step to extract the analytes from the sample matrix. nih.govresearcher.life For instance, a method involving headspace solid-phase microextraction (SPME) followed by GC-MS has been established for the detection of trace aromatic amines in water samples. nih.govresearcher.life While specific operational parameters for the direct GC-MS analysis of this compound for impurity profiling were not detailed in the provided context, the general applicability of GC-MS for aromatic amine analysis is well-established. gcms.cz

Sample Preparation Strategies

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, especially when dealing with trace levels of analytes in complex matrices. The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Solid-Phase Microextraction (SPME) Using Polymeric Ionic Liquids

Solid-phase microextraction (SPME) is a solvent-free, rapid, and convenient sample preparation technique. nih.gov It involves the use of a coated fiber that extracts and concentrates analytes from a sample. nih.gov In recent years, polymeric ionic liquids (PILs) have emerged as highly effective sorbent coatings for SPME fibers due to their unique physicochemical properties, including high thermal stability and tunable selectivity. nih.govresearchgate.net

A study demonstrated the use of a novel PIL with both benzene (B151609) ring and ether functional groups as an SPME coating for the efficient extraction of trace aromatic amines from water, followed by GC-MS analysis. nih.govresearcher.life this compound has been specifically used as an analyte to test the application of these PIL-based SPME coatings for the analysis of genotoxic impurities. scientificlabs.iescientificlabs.co.uksigmaaldrich.com The PIL-based fibers have shown superior extraction efficiency compared to traditional coatings, with low limits of detection (as low as 0.67 ng/mL for some aromatic amines) and good reproducibility. nih.govresearcher.life

Solid Phase Extraction (SPE) for Aromatic Amines

Solid Phase Extraction (SPE) is a widely used and robust technique for the clean-up and pre-concentration of analytes from liquid samples. tandfonline.comscispace.comnih.gov It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analytes of interest. The analytes are then eluted with a small volume of a suitable solvent.

For aromatic amines, cation-exchange SPE cartridges are often employed. nih.gov This is because at an acidic pH, the amine group becomes protonated (positively charged), allowing it to be retained by the negatively charged sorbent of the cation-exchange cartridge. researchgate.net Interfering, non-basic compounds are washed away, and the purified amines are then eluted. This technique has been successfully applied to the analysis of primary aromatic amines in various matrices, including food simulants and personal care products, prior to analysis by HPLC or UPLC-MS. lcms.cznih.gov The selection of the appropriate SPE sorbent and elution solvent is critical for achieving high recovery and a clean extract. tandfonline.comresearchgate.net

Derivatization Techniques for Enhanced Detection

The analysis of aromatic amines like this compound, particularly by Gas Chromatography (GC), can sometimes necessitate derivatization. researchgate.netjfda-online.com This chemical modification is employed to convert the analyte into a form that is more suitable for the chosen chromatographic technique, enhancing performance characteristics. jfda-online.com The primary goals of derivatization in this context are to increase the volatility and thermal stability of the compound, improve chromatographic peak shape, and enhance detectability. jfda-online.com

For GC-based analysis, especially when coupled with detectors other than mass spectrometry (MS), derivatization is crucial. For instance, converting the primary amine group to a less polar derivative reduces interactions with the stationary phase, leading to more symmetrical peaks and better resolution. jfda-online.com A common strategy involves acylation, particularly using fluorinated anhydrides like pentafluoropropionic anhydride (B1165640). jfda-online.com This approach creates fluoroacyl derivatives that are not only more volatile but also highly sensitive to electron capture detection (ECD), significantly lowering detection limits. jfda-online.com

In the context of High-Performance Liquid Chromatography (HPLC), derivatization is primarily used to introduce a chromophore or fluorophore into the analyte molecule, enabling or enhancing UV or fluorescence detection (FLD). A novel pre-column fluorescence derivatization reagent, 2-(9-carbazole)-ethyl-chloroformate (CEOC), has been developed for the analysis of aromatic amines. researchgate.net This reagent reacts with aromatic amines to form stable derivatives that can be detected with high sensitivity using FLD, with excitation and emission wavelengths around 293 nm and 360 nm, respectively. researchgate.net Such methods offer excellent quantitative precision and can improve the peak shapes of the derivatized amines significantly. researchgate.net

Trace Impurity Analysis and Detection Limits

This compound can be present as a trace impurity or contaminant in various products, including pharmaceuticals and materials that come into contact with food. researchgate.netuu.nl Its detection at very low levels is critical, often requiring highly sensitive analytical techniques. Trace analysis of such potentially genotoxic impurities (PGIs) is a significant challenge in pharmaceutical analysis, as acceptable limits can be as low as a few micrograms per day, which may correspond to parts-per-million (ppm) levels in the active pharmaceutical ingredient (API). uu.nl

Modern analytical methods, particularly those combining liquid chromatography with mass spectrometry, have proven effective for the trace analysis of this compound. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for this purpose. ub.eduital.sp.gov.br These methods offer high selectivity and sensitivity, allowing for detection at the microgram per kilogram (µg/kg) or parts-per-billion (ppb) level. For instance, a UHPLC-APCI-MS/MS method (Atmospheric Pressure Chemical Ionization) demonstrated limits of detection (LODs) for various primary aromatic amines, including this compound, in the range of 0.2 to 2 µg/kg. ub.edu Another study employing UPLC-MS/MS established specific detection and quantification limits for this compound migrating from kitchenware into a food simulant. ital.sp.gov.br

The following table summarizes the detection and quantification limits for this compound reported in a validated UPLC-MS/MS study. ital.sp.gov.br

AnalyteRetention Time (min)Limit of Detection (LOD) (µg kg⁻¹)Limit of Quantification (LOQ) (µg kg⁻¹)
2-methoxy-5-methylaniline (B41322)4.380.110.36

High-performance liquid chromatography with electrochemical detection (HPLC-ED) has also been utilized for determining aromatic amines. mdpi.comnih.gov This technique is based on the oxidation of the amine at a glassy carbon electrode and has achieved LODs ranging from 0.021 to 0.246 mg/L for a suite of 16 aromatic amines. mdpi.comnih.gov

Method Validation and Robustness for Quantitative Analysis

For the reliable quantitative analysis of this compound, especially at trace levels, rigorous method validation is essential. Validation ensures that the analytical method is suitable for its intended purpose and consistently delivers accurate and precise results. Key validation parameters include linearity, accuracy (as recovery), precision, and robustness. ub.eduital.sp.gov.br

Linearity: The linearity of an analytical method establishes the relationship between the instrument response and the known concentration of the analyte over a specific range. For the UPLC-MS/MS analysis of this compound, linearity has been demonstrated over various concentration ranges. One study confirmed linearity from 0.5 to 10,000 µg/kg. ub.edu Another detailed validation study reported a specific calibration curve and correlation coefficient for this compound, as shown in the table below. ital.sp.gov.br

AnalyteLinearity EquationCorrelation Coefficient (R²)
2-methoxy-5-methylaniliney = 10.7844x - 10.52320.9970

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies using spiked samples. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (%RSD). For trace analysis of this compound, accuracy and precision were evaluated by spiking blank food simulants at multiple concentration levels (e.g., 2, 10, and 20 µg/kg). ub.edu An HPLC-ED method reported satisfactory recovery for 16 aromatic amines, ranging from 95% to 103%. mdpi.comnih.gov

Robustness: A robust analytical method remains unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal use. The use of mass detection in UPLC methods significantly enhances robustness compared to UV detection alone. lcms.cz Mass detection allows for unambiguous peak tracking even if retention times shift due to minor changes in mobile phase composition, column temperature, or other parameters. lcms.cz This capability is particularly valuable during method development and for identifying co-eluting peaks, ensuring the integrity of the analytical results. lcms.cz

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methoxy-2-methylaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves multi-step processes, including nitration, reduction, and functional group transformations. For example, microwave-assisted reactions with this compound as a precursor can yield tautomeric amide mixtures (46% yield under 150°C, 5 min) . Traditional heating may require longer reaction times and result in lower efficiency. Key variables include solvent choice (e.g., o-xylene for microwave reactions) and catalysts (e.g., H₂SO₄ for nitration). Researchers should optimize temperature and stoichiometry to minimize side products like dinitro derivatives, which form under HNO₃/H₂SO₄ conditions .

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential. For structural confirmation, compare experimental NMR data (¹H/¹³C) with computational predictions from PubChem (InChI: InChI=1S/C15H17NO/c1-12-7-8-15...) . Mass spectrometry (MS) can verify molecular weight (e.g., 137.18 g/mol for C₈H₁₁NO). Quantify impurities using gas chromatography (GC) with standards like 2-methoxy-5-methylaniline Solution (100 µg/mL in methanol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH/MSHA-approved respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal contact . Work in well-ventilated fume hoods (P271 precaution) and avoid exposure to dust/fumes (P261) . Emergency procedures include rinsing exposed skin with water (P264) and using extinguishing media compatible with organic amines (e.g., CO₂ for fires) .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of this compound in drug discovery?

  • Methodological Answer : Density functional theory (DFT) calculations predict electron density distribution, guiding functionalization at the methoxy or methyl groups. For example, demethylation with BBr₃ (28% yield) targets aromatic rings for kinase inhibitor synthesis . Molecular docking studies (e.g., VEGFR2 fragment-based design) can prioritize derivatives with enhanced binding affinity . Use software like Schrödinger Suite to model steric effects and regioselectivity in sulfonation or alkylation reactions.

Q. What strategies resolve contradictory data in nitration or sulfonation reactions involving this compound?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. For instance, nitration with concentrated HNO₃ at 100°C produces mono-nitro derivatives (73% yield), while HNO₃/H₂SO₄ mixtures favor dinitro byproducts (54% yield) . Systematic parameter screening (temperature, acid strength) and kinetic studies (e.g., time-resolved IR spectroscopy) clarify dominant mechanisms. Validate intermediates via LC-MS and isolate products using column chromatography with ethyl acetate/hexane gradients.

Q. How do steric and electronic effects influence the catalytic hydrogenation of this compound intermediates?

  • Methodological Answer : Hydrogenation of nitro precursors (e.g., 5-methoxy-2-nitroaniline) over Pd/C catalysts (90% yield) is sensitive to substituent positioning. Steric hindrance from the methyl group slows reduction kinetics, requiring extended reaction times (2 days) . Electronic effects from the methoxy group direct hydrogenation regioselectivity; substituent Hammett parameters (σ⁺) can predict reaction rates. Optimize catalyst loading (10% Pd/C) and H₂ pressure (1–3 atm) to mitigate deactivation.

Q. What are the environmental and metabolic stability considerations for this compound derivatives?

  • Methodological Answer : Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and HPLC monitoring. Methoxy groups resist hydrolysis but undergo O-demethylation in cytochrome P450 assays . For environmental impact, evaluate biodegradability using OECD 301F tests and ecotoxicity via Daphnia magna assays. Derivatives with sulfonyl groups (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) show enhanced stability in aqueous media .

Methodological Notes

  • Synthesis Optimization : Prioritize microwave-assisted protocols for time-sensitive reactions .
  • Data Validation : Cross-reference experimental spectra with PubChem/DSSTox databases .
  • Safety Compliance : Adhere to REACH/OSHA guidelines for endocrine-disrupting substance handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.